2-[5-methyl-2-(propan-2-yl)phenoxy]-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetamide
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Overview
Description
2-[5-methyl-2-(propan-2-yl)phenoxy]-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetamide is a synthetic organic compound that belongs to the class of phenoxyacetamides
Preparation Methods
The synthesis of 2-[5-methyl-2-(propan-2-yl)phenoxy]-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetamide typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the phenoxyacetamide core and the tetrahydrobenzothiazole moiety.
Reaction Conditions: The phenoxyacetamide core is synthesized by reacting 5-methyl-2-(propan-2-yl)phenol with chloroacetyl chloride in the presence of a base such as triethylamine. The tetrahydrobenzothiazole moiety is prepared by cyclization of 2-aminothiophenol with an appropriate aldehyde.
Coupling Reaction: The final step involves coupling the phenoxyacetamide core with the tetrahydrobenzothiazole moiety using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Chemical Reactions Analysis
2-[5-methyl-2-(propan-2-yl)phenoxy]-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific substituents on the aromatic ring or the acetamide moiety.
Scientific Research Applications
2-[5-methyl-2-(propan-2-yl)phenoxy]-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential therapeutic properties, including anti-inflammatory, analgesic, and antimicrobial activities.
Biological Research: It is used in biological studies to investigate its effects on various cellular pathways and molecular targets.
Industrial Applications: The compound is explored for its potential use in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[5-methyl-2-(propan-2-yl)phenoxy]-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound is believed to modulate the activity of enzymes and receptors involved in inflammatory and pain pathways . It may also interact with microbial cell membranes, leading to antimicrobial effects .
Comparison with Similar Compounds
2-[5-methyl-2-(propan-2-yl)phenoxy]-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetamide can be compared with other phenoxyacetamide derivatives such as:
2-[4-chloro-2-(propan-2-yl)phenoxy]-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetamide: This compound has a similar structure but with a chloro substituent, which may alter its chemical and biological properties.
2-[5-methyl-2-(propan-2-yl)phenoxy]-N-(1,3-benzothiazol-2-yl)acetamide: This derivative lacks the tetrahydro moiety, which may affect its stability and reactivity.
Properties
Molecular Formula |
C19H24N2O2S |
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Molecular Weight |
344.5 g/mol |
IUPAC Name |
2-(5-methyl-2-propan-2-ylphenoxy)-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetamide |
InChI |
InChI=1S/C19H24N2O2S/c1-12(2)14-9-8-13(3)10-16(14)23-11-18(22)21-19-20-15-6-4-5-7-17(15)24-19/h8-10,12H,4-7,11H2,1-3H3,(H,20,21,22) |
InChI Key |
SFZHXKKFPUUGGX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C(C)C)OCC(=O)NC2=NC3=C(S2)CCCC3 |
Origin of Product |
United States |
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